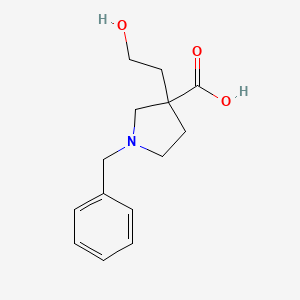

1-Benzyl-3-(2-hydroxyethyl)-pyrrolidine-3-carboxylic acid

Description

1-Benzyl-3-(2-hydroxyethyl)-pyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a benzyl group at the nitrogen atom (position 1), a 2-hydroxyethyl substituent, and a carboxylic acid group at position 3 of the pyrrolidine ring. This compound combines hydrophilic (hydroxyethyl, carboxylic acid) and hydrophobic (benzyl) moieties, making it a versatile intermediate in medicinal chemistry and drug design.

- Benzylation of pyrrolidine precursors .

- Hydroxyethylation via alkylation or epoxide ring-opening reactions .

- Carboxylic acid introduction through oxidation or hydrolysis of ester groups .

The hydroxyethyl group enhances water solubility compared to purely aromatic derivatives, while the carboxylic acid enables salt formation or conjugation reactions.

Properties

IUPAC Name |

1-benzyl-3-(2-hydroxyethyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-9-7-14(13(17)18)6-8-15(11-14)10-12-4-2-1-3-5-12/h1-5,16H,6-11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBLJQBGEIDVEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(CCO)C(=O)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkaloid-Derived Pyrrolidine Frameworks

The use of natural alkaloids as chiral precursors offers a sustainable route to enantiomerically pure pyrrolidine intermediates. Patent WO2010058429A1 describes the reduction of (-)-vasicine, a quinazoline alkaloid isolated from Adhatoda vasica, to yield (S)-(-)-N-benzyl-3-hydroxypyrrolidine via sodium borohydride-mediated N-C bond cleavage. This process achieves a 90% yield with 97% enantiomeric excess (ee) . While the immediate product lacks the hydroxyethyl and carboxylic acid groups, the hydroxypyrrolidine core serves as a foundational intermediate.

To introduce the hydroxyethyl moiety, Mitsunobu inversion reactions are employed. Treating (S)-(-)-N-benzyl-3-hydroxypyrrolidine with diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran facilitates a stereochemical inversion, yielding (R)-(+)-N-benzyl-3-hydroxypyrrolidine . Subsequent acylation with acetic anhydride followed by alkaline hydrolysis generates the carboxylic acid derivative. However, this approach requires additional steps to install the hydroxyethyl group, which may involve alkylation of the hydroxyl intermediate with ethylene oxide or epoxide-opening reactions.

Cyclization Strategies for Pyrrolidine Ring Formation

Chinese patent CN102060743A outlines a scalable route to N-benzyl-3-pyrrolidone, a potential precursor for the target compound. The synthesis begins with ethyl 3-benzylaminopropionate, which undergoes alkylation with ethyl chloroacetate to form ethyl 3-(N-ethoxycarbonylmethylene)benzylaminopropionate. Cyclization under acidic conditions (concentrated HCl) yields N-benzyl-3-pyrrolidone in 67.1% yield .

To convert the pyrrolidone to the carboxylic acid, hydrolysis with aqueous sodium hydroxide at reflux conditions is performed. Introducing the hydroxyethyl group necessitates functionalization of the ketone intermediate. For example, Grignard addition using 2-hydroxyethylmagnesium bromide to the pyrrolidone carbonyl generates a tertiary alcohol, which is subsequently oxidized to the carboxylic acid via Jones oxidation. This sequential alkylation-oxidation approach, however, faces challenges in regioselectivity and over-oxidation side reactions.

Propargyl Ester Rearrangements and Pauson-Khand Cyclizations

The solution-phase synthesis of tricyclic pyrrole-2-carboxamides, as reported by PMC3433767 , provides insights into propargyl ester rearrangements. The Claisen rearrangement of propargyl esters to allenes, followed by Pauson-Khand cyclization with molybdenum hexacarbonyl, constructs bicyclic frameworks with defined stereochemistry . Adapting this methodology, a propargyl ester bearing a benzyl-protected amine and a hydroxyethyl side chain could undergo cyclization to form the pyrrolidine ring.

For instance, propargyl ester 11 (R = 2-hydroxyethyl) undergoes a Claisen rearrangement to allene 12 , which is subjected to Pauson-Khand conditions to yield a cyclopentenone-pyrrolidine hybrid. Reductive amination or hydrogenation of the enone moiety would saturate the ring, while hydrolysis of the ester group introduces the carboxylic acid. This route offers stereochemical control but requires optimization of the propargyl ester precursor’s substitution pattern.

Functional Group Interconversion and Protecting Group Strategies

Installing both the hydroxyethyl and carboxylic acid groups on the same carbon demands precise protecting group strategies. A diketone intermediate at position 3 of the pyrrolidine ring allows selective reduction of one ketone to a hydroxyl group while oxidizing the other to a carboxylic acid. For example, sodium borohydride reduces the α-ketoester to the α-hydroxyester, which is hydrolyzed to the carboxylic acid under basic conditions.

Alternatively, cyanohydrin formation at the ketone position introduces a nitrile and hydroxyl group. Hydrolysis of the nitrile to a carboxylic acid and retention of the hydroxyl group yields the desired substituents. This method, however, risks racemization at the tertiary carbon and requires chiral catalysts to maintain enantiopurity.

Comparative Analysis of Methodologies

The alkaloid-derived route excels in enantioselectivity but requires post-synthetic modifications to install the hydroxyethyl group. The cyclization-hydrolysis approach offers simplicity but lacks stereochemical control. Propargyl-based methods provide modularity for introducing diverse substituents but suffer from moderate yields.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(2-hydroxyethyl)-pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed.

Major Products:

Oxidation: Formation of 1-Benzyl-3-(2-carboxyethyl)-pyrrolidine-3-carboxylic acid.

Reduction: Formation of 1-Benzyl-3-(2-hydroxyethyl)-pyrrolidine-3-methanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzyl-3-(2-hydroxyethyl)-pyrrolidine-3-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its therapeutic potential in treating various diseases, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2-hydroxyethyl)-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Key Comparative Insights:

Substituent Effects on Solubility: The 2-hydroxyethyl group in the target compound and (R)-3-[(2-hydroxyethyl)-methyl-amino] analog improves hydrophilicity compared to purely aromatic derivatives (e.g., benzyl or Cbz groups). Carboxylic acid derivatives (e.g., 1-(Benzyloxycarbonyl)pyrrolidine-3-carboxylic acid ) exhibit pH-dependent solubility, enabling formulation versatility.

Reactivity and Functionalization: Cbz-protected analogs (e.g., 1-(Benzyloxycarbonyl)pyrrolidine-3-carboxylic acid ) allow selective deprotection for further modifications, whereas Boc-protected derivatives (e.g., 1-Benzyl-3-(Boc-amino)pyrrolidine-3-carboxylic acid ) are stable under acidic conditions. The amide variant (1-Benzyl-pyrrolidine-3-carboxylic acid amide ) is less reactive toward nucleophiles compared to the carboxylic acid.

Biological Activity :

- Hydroxyethyl-containing analogs (e.g., ) are explored in kinase inhibitor design due to their ability to form hydrogen bonds with ATP-binding pockets.

- Benzyl and Cbz groups enhance blood-brain barrier penetration in central nervous system-targeting drugs .

Synthetic Challenges :

- Introducing multiple substituents at position 3 (e.g., hydroxyethyl and carboxylic acid) requires regioselective reactions to avoid side products.

- Steric hindrance from the benzyl group may slow down functionalization at adjacent positions .

Biological Activity

1-Benzyl-3-(2-hydroxyethyl)-pyrrolidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and applications in various biochemical pathways.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a benzyl group and a hydroxyethyl substituent, contributing to its unique chemical reactivity. Its structure can be represented as follows:

This molecular configuration allows it to interact with various biological targets, influencing enzyme activity and receptor binding.

1-Benzyl-3-(2-hydroxyethyl)-pyrrolidine-3-carboxylic acid acts primarily through:

- Enzyme Modulation : It can function as a ligand for specific enzymes, altering their catalytic activity.

- Receptor Interaction : The compound may bind to receptors involved in neurotransmission, potentially affecting signal transduction pathways.

- Metabolic Pathway Influence : It has been shown to participate in various metabolic pathways, which could lead to therapeutic effects in different diseases.

Antimicrobial Activity

Research indicates that 1-Benzyl-3-(2-hydroxyethyl)-pyrrolidine-3-carboxylic acid exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, indicating potential use as an antibiotic or in combination therapies.

Anticancer Properties

Recent investigations have highlighted the compound's anticancer potential. It has shown inhibitory effects on cancer cell proliferation in various assays. For instance, it was tested against multiple cancer cell lines with promising results suggesting IC50 values comparable to established chemotherapeutics.

Neuroprotective Effects

The compound has also been explored for its neuroprotective effects. Studies suggest that it may mitigate neuronal damage in models of neurodegenerative diseases by modulating oxidative stress pathways and inflammation.

Case Studies

Several case studies have documented the therapeutic applications of 1-Benzyl-3-(2-hydroxyethyl)-pyrrolidine-3-carboxylic acid:

- Study on Antimicrobial Efficacy : A study evaluated its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), showing significant inhibition of bacterial growth compared to control groups.

- Cancer Cell Line Evaluation : In a series of experiments, the compound was tested on various cancer cell lines, demonstrating selective cytotoxicity while sparing normal cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapy.

- Neuroprotection in Animal Models : Animal studies indicated that administration of the compound reduced markers of neuroinflammation and improved cognitive function in models of Alzheimer's disease.

Q & A

Q. What are the optimal synthetic routes for 1-Benzyl-3-(2-hydroxyethyl)-pyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step pathways, such as (1) benzylation of pyrrolidine precursors followed by hydroxyethyl substitution or (2) functionalization of pre-assembled pyrrolidine scaffolds. Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates but may require rigorous drying to avoid side reactions .

- Temperature control : Low temperatures (0–5°C) minimize undesired side reactions during benzylation, while higher temperatures (80–100°C) accelerate coupling steps .

- Catalysts : Palladium-based catalysts (e.g., Pd/C) are critical for hydrogenolysis steps to remove protecting groups without degrading the hydroxyethyl moiety .

A comparative analysis of synthetic routes is provided below:

| Route | Starting Material | Yield (%) | Purity (HPLC) | Key Condition |

|---|---|---|---|---|

| A | 1-CBZ-pyrrolidine-3-carboxylic acid | 65 | ≥98% | Pd/C, H₂, 25°C |

| B | 3-Hydroxypyrrolidine derivative | 72 | ≥95% | DMF, 80°C, 12h |

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves stereochemistry and verifies substitution patterns (e.g., benzyl vs. hydroxyethyl groups). For example, the benzyl protons appear as a singlet (~7.3 ppm), while hydroxyethyl protons split into multiplets (~3.5–4.0 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR, X-ray) for this compound?

- Methodological Answer : Discrepancies often arise from:

- Solvent effects : NMR chemical shifts vary with deuterated solvents (e.g., D₂O vs. CDCl₃). Standardize solvent systems across studies .

- Crystallographic vs. solution-state data : X-ray crystallography provides absolute stereochemistry, while NMR may suggest dynamic conformations. Cross-validate using computational methods (e.g., DFT calculations) .

- Impurity interference : Trace byproducts (e.g., unreacted benzyl chloride) can skew NMR integration. Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What advanced purification techniques are recommended for ensuring enantiomeric purity?

- Methodological Answer :

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and isocratic elution (hexane:isopropanol = 90:10) to separate enantiomers .

- Crystallization-induced asymmetric transformation : Recrystallize from ethanol/water mixtures to enrich the desired enantiomer (>99% ee) .

- Dynamic kinetic resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer during synthesis .

Q. What in vitro and in vivo models are suitable for studying its biological activity and pharmacokinetics?

- Methodological Answer :

- In vitro :

- Enzyme inhibition assays : Test against target enzymes (e.g., prolyl oligopeptidase) using fluorogenic substrates .

- Cell permeability : Caco-2 monolayer assays predict intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates good bioavailability) .

- In vivo :

- Rodent models : Administer orally (10–50 mg/kg) and measure plasma concentration via LC-MS/MS. Adjust formulations (e.g., PEG-based) to enhance solubility .

- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation (t₁/₂ > 60 min preferred) .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to optimize critical parameters (e.g., catalyst loading, stoichiometry). For example, a 2³ factorial design identified temperature as the most significant factor (p < 0.01) .

- Quality control (QC) protocols : Implement in-process monitoring (e.g., TLC for reaction completion) and standardized workup procedures .

Q. What strategies mitigate degradation during long-term storage?

- Methodological Answer :

- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the hydroxyethyl group .

- Stabilizers : Add antioxidants (e.g., BHT, 0.01% w/w) to solutions and avoid light exposure .

Structural and Functional Insights

Q. How does the hydroxyethyl group influence the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Simulations (e.g., AutoDock Vina) show hydrogen bonding between the hydroxyethyl group and catalytic residues (e.g., Asp38 in prolyl oligopeptidase) .

- Structure-activity relationship (SAR) : Methylation of the hydroxyl group reduces potency by >50%, highlighting its role in target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.